3-Morpholinosydnonimine hydrochloride

Cardiovascular pharmacology Platelet aggregation Vasodilation

3-Morpholinosydnonimine hydrochloride (SIN-1 chloride) spontaneously decomposes in aqueous solution to release both nitric oxide and superoxide, which rapidly combine to form peroxynitrite. This dual-release mechanism distinguishes it from other NO donors like SNAP, SNP, and NONOates, enabling controlled peroxynitrite generation without additional superoxide sources. It is the definitive tool for protein tyrosine nitration, lipid peroxidation, and peroxynitrite-mediated cytotoxicity assays. With a balanced vasorelaxant EC₅₀ (510 nM) and antiaggregatory IC₅₀ (13.6 µM), it provides dual cardiovascular readouts without bias. Aqueous instability requires fresh preparation; procure ≥98% HPLC-pure solid for long-term -20°C storage and reproducible results.

Molecular Formula C6H11ClN4O2
Molecular Weight 206.63 g/mol
Cat. No. B1242359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholinosydnonimine hydrochloride
Synonyms3-morpholino-sydnonimine
3-morpholino-sydnonimine monohydrochloride
3-morpholinosydnonimine hydrochloride
3-morpholinosydnonimine N-ethylcarbamide
3-morpholinosydonimine
5-amino-3-(4-morpholinyl)-1,2,3-oxadiazolium
Corvasal
CV 664
CV-664
linsidomine
N-morpholino sydnonimine
SIN-1 morpholine
Molecular FormulaC6H11ClN4O2
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1COCCN1[N+]2=CC(=N)O[N-]2.Cl
InChIInChI=1S/C6H10N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,7H,1-4H2;1H
InChIKeyNCGICGYLBXGBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Morpholinosydnonimine hydrochloride (SIN-1 chloride): Core Chemical and Procurement Profile


3-Morpholinosydnonimine hydrochloride (SIN-1 chloride; CAS 16142-27-1), also known as linsidomine hydrochloride, is the active metabolite of the antianginal prodrug molsidomine . It functions as a water-soluble, spontaneous nitric oxide (NO) donor that uniquely decomposes in aqueous solution at physiological pH to release both nitric oxide and superoxide anion, which rapidly combine to form peroxynitrite . This dual-release mechanism distinguishes SIN-1 from many other NO donors and underpins its vasodilatory and platelet aggregation inhibitory activities [1]. Commercially, SIN-1 chloride is typically supplied as a white to off-white solid with a purity of ≥98% (HPLC) and is recommended for long-term storage at -20°C to maintain stability for at least two years [2].

3-Morpholinosydnonimine hydrochloride: Why Generic NO Donor Substitution Is Scientifically Invalid


Generic substitution among nitric oxide donors is scientifically untenable due to profound differences in NO release kinetics, radical generation profiles, and downstream biological effects. For instance, SIN-1 chloride does not simply release NO; it generates both NO and superoxide, leading to peroxynitrite formation—a property shared by few other donors [1]. Direct comparisons demonstrate that SIN-1, SNAP, SNP, and NONOates exhibit divergent potencies in vasorelaxation (EC50 values ranging from 64 nM to 510 nM) and platelet inhibition (IC50 values from 7.1 µM to 28.0 µM) [2]. Furthermore, the same concentration of different NO donors can produce opposite outcomes: while DEA/NO, SNAP, and GSNO protect against hydrogen peroxide cytotoxicity, SIN-1 and SNP potentiate it [3]. These quantitative disparities underscore that experimental outcomes are highly dependent on the specific NO donor selected, and that substituting one donor for another without rigorous justification can lead to irreproducible or misinterpreted results.

3-Morpholinosydnonimine hydrochloride: Comparative Quantitative Performance Data for Procurement Decisions


Vasorelaxant and Antiaggregatory Potency: SIN-1 vs. SNAP, SNP, and GTN

In a direct head-to-head comparison using rabbit aortic strips and human platelet-rich plasma, SIN-1 chloride demonstrated distinct vasorelaxant and antiaggregatory potencies relative to SNAP, sodium nitroprusside (SNP), and glyceryl trinitrate (GTN). The EC50 for vasorelaxation was 510.0 nM for SIN-1, compared to 305.7 nM for SNAP, 124.5 nM for SNP, and 64.0 nM for GTN [1]. For platelet aggregation inhibition, the IC50 values were 13.6 µM for SIN-1, 7.1 µM for SNAP, and 28.0 µM for SNP [1].

Cardiovascular pharmacology Platelet aggregation Vasodilation

NO Release and Cytoprotective Capacity: SIN-1 vs. SNAP, SNP, DEA/NO, and GSNO

Electrochemical detection of NO in cell culture medium revealed that 1000 µM SIN-1 chloride or SNP yielded negligible NO concentrations (<0.3 µM), whereas DEA/NO, SNAP, and GSNO produced NO fluxes exceeding 1.0 µM under identical conditions [1]. Functionally, SIN-1 and SNP enhanced hydrogen peroxide-mediated cytotoxicity, while SNAP and GSNO afforded protection [1].

Cytoprotection Oxidative stress Nitric oxide release

Superoxide Anion Generation and Scavenging: SIN-1 vs. SNAP and SNP

SIN-1 chloride uniquely generates superoxide anions at high concentrations (300-5000 µM), a property not shared by SNAP or SNP [1]. In the xanthine/xanthine oxidase system, SIN-1 was a more potent scavenger of superoxide anions (IC50 = 19 µM) compared to SNAP (IC50 = 416 µM), representing a 22-fold difference [1]. Conversely, for inhibiting Fe³⁺/ascorbate-stimulated lipid oxidation, SIN-1 (IC50 = 76 µM) was 6.3-fold less potent than SNAP (IC50 = 12 µM) [1].

Free radical biology Superoxide Lipid peroxidation

Inhibition of Smooth Muscle Contraction: SIN-1 vs. SNAP, SNP, and Spermine NONOate

In de-endothelialized pig coronary artery rings, SIN-1 chloride showed intermediate effectiveness in inhibiting CPA-induced contraction (rank order: SNAP > spermine NONOate ≥ SIN-1 > SNP) [1]. Critically, SIN-1 and SNP produced no significant inhibition of KCl-induced depolarization-mediated contraction, whereas SNAP was highly effective and spermine NONOate showed moderate inhibition [1].

Vascular biology Smooth muscle contractility Peroxynitrite

Chemical Stability and Storage: SIN-1 Chloride vs. Alternative Formulations

SIN-1 chloride is stable for at least two years when stored at -20°C as a solid, but is notably unstable in aqueous solution, requiring fresh reconstitution immediately prior to use [1]. In contrast, many NONOates (e.g., DETA/NO, half-life 20 hours at pH 7.4, 37°C) offer predictable, sustained NO release in solution without rapid decomposition [2].

Compound stability Procurement Storage conditions

Purity and Quality Specifications: SIN-1 Chloride from Commercial Suppliers

Commercial SIN-1 chloride is routinely available at ≥98% purity by HPLC, with some suppliers offering ≥99% or 99.97% purity grades [1]. This high purity is critical for reproducible peroxynitrite generation and biological assays. In comparison, some alternative NO donors like SNAP may be supplied at lower purity (e.g., ≥97%) and exhibit batch-to-batch variability in NO release due to impurities .

Compound purity Quality control Procurement specifications

3-Morpholinosydnonimine hydrochloride: Optimal Application Scenarios Based on Quantitative Evidence


Peroxynitrite-Mediated Signaling and Oxidative Stress Studies

SIN-1 chloride is the definitive tool for investigating peroxynitrite-dependent biological pathways. Its unique ability to simultaneously generate NO and superoxide at high concentrations (300-5000 µM) [1] enables controlled peroxynitrite formation in vitro. Unlike SNAP or SNP, SIN-1 does not require additional superoxide sources, making it ideal for studies on protein tyrosine nitration, lipid peroxidation, and peroxynitrite-mediated cytotoxicity. Experimental protocols should account for its aqueous instability by preparing fresh solutions immediately before use .

Vasorelaxation and Platelet Function Assays Requiring Balanced Potency

For cardiovascular pharmacology studies where both vasorelaxant and antiaggregatory effects are relevant, SIN-1 chloride offers a balanced profile. Its EC50 for vasorelaxation (510 nM) and IC50 for platelet inhibition (13.6 µM) provide a moderate potency window that avoids the extreme bias seen with SNP (EC50/IC50 ratio 0.0043) [2]. This makes SIN-1 suitable for ex vivo vessel tension studies and platelet aggregation assays in which dual pharmacological readouts are desired without one effect overwhelming the other.

Superoxide Scavenging and Radical Biology Investigations

SIN-1 chloride is a potent superoxide scavenger (IC50 19 µM in xanthine/xanthine oxidase system), outperforming SNAP by 22-fold [1]. Researchers studying superoxide-mediated processes or seeking to modulate oxidative stress in cellular models should select SIN-1 over SNAP or NONOates. However, note that SIN-1 does not protect against hydrogen peroxide cytotoxicity; it potentiates it [3], so it should be avoided in cytoprotection assays where DEA/NO or SNAP are more appropriate.

Myocardial Ischemia-Reperfusion Injury Models

In preclinical models of myocardial ischemia-reperfusion, SIN-1 chloride has demonstrated cardioprotective effects, decreasing myocardial necrosis and preserving endothelial function without significantly altering myocardial oxygen demand [4]. This specific application is supported by in vivo evidence and positions SIN-1 as a relevant tool for translational cardiovascular research. Procurement for these studies should prioritize high-purity material (≥98%) from validated suppliers to ensure reproducible in vivo outcomes.

Technical Documentation Hub

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